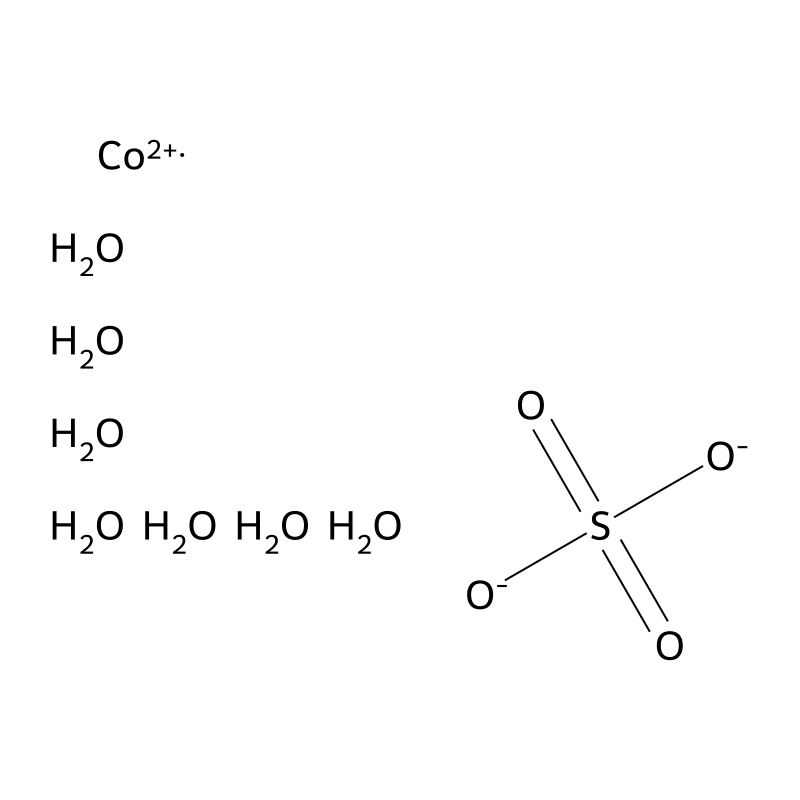Cobalt sulfate heptahydrate
CoH14O11S

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
CoH14O11S
Molecular Weight
InChI
InChI Key
SMILES
solubility
Solubility in water, g/100ml at 3 °C: 60.4
Canonical SMILES
Catalyst:
- Organic synthesis: Cobalt sulfate heptahydrate can act as a catalyst for several organic reactions, including:
- Electrocatalysis: Cobalt sulfate heptahydrate is being explored as a potential electrocatalyst for various applications, including:
Analytical Chemistry:
- Humidity indicator: When exposed to changes in humidity, cobalt sulfate heptahydrate changes color, making it a simple humidity indicator. This property is used in various applications, such as monitoring storage conditions for sensitive materials.
- Precursor for other cobalt compounds: Cobalt sulfate heptahydrate is a readily available source of the cobalt(II) ion, making it a valuable precursor for synthesizing various other cobalt-based compounds used in research, such as catalysts and coordination complexes.
Material Science:
- Synthesis of nanomaterials: Cobalt sulfate heptahydrate is used in the synthesis of various cobalt-based nanomaterials, such as nanoparticles, nanowires, and thin films. These materials have diverse applications in electronics, catalysis, and energy storage.
- Lithium-ion batteries: Cobalt sulfate heptahydrate is a component of some cathode materials used in lithium-ion batteries, a crucial technology for portable electronics and electric vehicles.
Biological Research:
- Nutrient for microorganisms: Cobalt is an essential nutrient for some microorganisms, playing a role in various biological processes. Cobalt sulfate heptahydrate is used in culture media to grow these microorganisms for research purposes.
- Model system for studying cobalt toxicity: Due to its well-defined structure and ease of use, cobalt sulfate heptahydrate is used as a model system to study the potential toxic effects of cobalt exposure in biological systems.
Cobalt sulfate heptahydrate, with the chemical formula CoSO₄·7H₂O, is an inorganic compound characterized by its red crystalline appearance. It is soluble in water and methanol, and it typically forms from the reaction of cobalt-containing materials with sulfuric acid in the presence of water. The heptahydrate form is stable under high humidity conditions but can convert to the hexahydrate or anhydrous forms when exposed to lower humidity levels or elevated temperatures .
Cobalt sulfate heptahydrate is classified as harmful if swallowed and can cause skin irritation, serious eye damage, and respiratory problems upon inhalation. It is also suspected of causing genetic defects, cancer, and damaging fertility. Due to its potential health risks, proper handling procedures and personal protective equipment (PPE) are crucial when working with this compound.
Here are some additional safety considerations:
- Avoid contact with skin, eyes, and clothes.
- Wash hands thoroughly after handling.
- Do not eat, drink, or smoke while working with the compound.
- Use a fume hood for dust control during manipulation.
- Dispose of waste according to local regulations.
- From metallic cobalt:
- From cobalt oxide:
Upon heating, it undergoes dehydration:
- Conversion to hexahydrate:
- Further dehydration leads to the anhydrous form:
The primary synthesis methods for cobalt sulfate heptahydrate include:
- Direct Reaction with Sulfuric Acid: Cobalt metal or oxide is reacted with sulfuric acid in an aqueous solution.
- Hydrothermal Synthesis: This method involves dissolving cobalt salts in water under high temperature and pressure conditions.
- Electrochemical Methods: Cobalt can be deposited from aqueous solutions containing sulfuric acid through electrochemical processes.
Cobalt sulfate heptahydrate has several important applications:
- Pigment Production: Used in the manufacture of pigments for ceramics and glass.
- Battery Manufacturing: Serves as a precursor in the production of lithium-ion batteries.
- Electroplating: Utilized in electroplating baths for various metal coatings.
- Animal Feed Additive: Acts as a dietary supplement for livestock due to its cobalt content .
Cobalt sulfate heptahydrate shares similarities with several other cobalt compounds. Here are some notable examples:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Cobalt(II) sulfate hexahydrate | CoSO₄·6H₂O | More stable at lower humidity than the heptahydrate |
| Cobalt(II) carbonate | CoCO₃ | Less soluble than cobalt sulfate |
| Cobalt(II) chloride | CoCl₂·6H₂O | Used primarily in organic synthesis |
| Cobalt(II) acetate | Co(CH₃COO)₂·4H₂O | Commonly used in chemical synthesis |
| Biebierite | CoSO₄·7H₂O (mineral form) | Naturally occurring mineral form of cobalt sulfate |
Cobalt sulfate heptahydrate is unique due to its specific hydration state and its role as a significant source of cobalt in industrial applications, particularly in pigments and battery technologies .
Physical Description
PINK-TO-RED CRYSTALS.
Boiling Point
420 °C
Density
1.95 g/cm³
Melting Point
96.8 °C
UNII
Related CAS
GHS Hazard Statements
H302 (92%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H341 (98%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H350 (100%): May cause cancer [Danger Carcinogenicity];
H360 (98.4%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H400 (38.4%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (92%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms



Irritant;Health Hazard;Environmental Hazard








